molecular formula C10H10IN3O3 B8163252 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine

3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8163252
M. Wt: 347.11 g/mol
InChI Key: DBVPTLQKQJQUBF-UHFFFAOYSA-N
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Description

3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure This compound is characterized by the presence of an iodine atom at the 3-position, a 2-methoxyethyl group at the 1-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the iodination of a pyrrolo[2,3-b]pyridine precursor. This can be achieved through electrophilic iodination using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The iodine atom and the pyrrolo[2,3-b]pyridine core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methoxyethyl group and the nitro group differentiates it from other similar compounds, potentially leading to unique applications and effects .

Properties

IUPAC Name

3-iodo-1-(2-methoxyethyl)-4-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O3/c1-17-5-4-13-6-7(11)9-8(14(15)16)2-3-12-10(9)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPTLQKQJQUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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